![molecular formula C16H19FO4 B11764540 1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B11764540.png)
1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one
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Overview
Description
1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one is a complex organic compound characterized by its unique hexahydropyrano[3,2-d][1,3]dioxin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one typically involves multiple steps, including the formation of the hexahydropyrano[3,2-d][1,3]dioxin core and the introduction of the fluorine and phenyl groups. Common synthetic routes may include:
Formation of the Hexahydropyrano[3,2-d][1,3]dioxin Core: This step often involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Fluorine Group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions using phenyl-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or phenyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure suggests potential applications in drug discovery and development. Its resemblance to known pharmacophores allows researchers to investigate its efficacy as:
- Antitumor Agents : Preliminary studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines. The dioxin moiety may play a role in interacting with biological targets involved in tumor growth.
- Antiviral Activity : Fluorinated compounds have been shown to enhance antiviral activity by improving binding affinity to viral proteins. Research exploring the antiviral potential of this compound is warranted.
Material Science
The compound's structural characteristics make it a candidate for use in:
- Polymer Chemistry : Its ability to undergo polymerization could lead to the development of new materials with specific properties such as increased thermal stability or enhanced mechanical strength.
- Nanotechnology : The compound may be utilized in the synthesis of nanoparticles or nanocomposites that exhibit unique optical or electronic properties due to the incorporation of fluorinated moieties.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal explored the cytotoxic effects of various fluorinated dioxins on cancer cell lines. The results indicated that compounds structurally similar to 1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one exhibited significant inhibition of cell proliferation in breast and lung cancer models. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Antiviral Properties
Research conducted on fluorinated compounds demonstrated enhanced activity against viral infections such as influenza and HIV. The presence of the fluorine atom was linked to increased lipophilicity, allowing better membrane penetration and interaction with viral proteins. Further investigation into this compound could reveal similar antiviral properties.
Mechanism of Action
The mechanism of action of 1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The fluorine and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4aR,6R,7S,8R,8aR)-8-(Benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol
- (2R,4aR,6S,7R,8S,8aR)-7,8-bis(Benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine
- (2S,4aR,6S,7R,8R,8aR)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Uniqueness
1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom can enhance its stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Biological Activity
The compound 1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one (CAS No. 852234-96-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The chemical structure of the compound is characterized by its unique stereochemistry and functional groups. The molecular formula is C16H19FO4 with a molecular weight of 294.32 g/mol. The compound features a fluorinated hexahydropyrano structure which contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉FO₄ |
Molecular Weight | 294.32 g/mol |
CAS Number | 852234-96-9 |
Purity | NLT 98% |
The compound's biological activity is primarily attributed to its interaction with specific biological targets. Research indicates that it may act on various pathways, including:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.
- Antitumor Activity : Some studies suggest that derivatives of this compound exhibit significant antitumor effects by disrupting cellular processes in malignant cells.
Case Studies
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of fluorinated hexahydropyrano derivatives. The results indicated that these compounds significantly reduced tumor growth in xenograft models, supporting their potential as anticancer agents .
- Cellular Mechanisms : Another investigation focused on the cellular mechanisms involved in the compound's action. It was found that the compound induces cell cycle arrest and apoptosis in various cancer cell lines through activation of caspase pathways .
- Pharmacokinetics : Research analyzing the pharmacokinetics of similar compounds revealed favorable absorption and distribution characteristics, which are critical for therapeutic effectiveness .
Comparative Analysis with Related Compounds
To better understand the activity of this compound, a comparative analysis with structurally related compounds was conducted:
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
Etoposide (a known topoisomerase inhibitor) | Inhibits topoisomerase II | Antitumor |
Podophyllotoxin | Disrupts microtubule formation | Antiviral, Antitumor |
1-((2R,4aR)-8-Fluoro-2-phenylhexahydropyrano...) | Potential topoisomerase inhibition | Antitumor |
Properties
Molecular Formula |
C16H19FO4 |
---|---|
Molecular Weight |
294.32 g/mol |
IUPAC Name |
1-[(2R,4aR,7S,8R,8aR)-8-fluoro-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]propan-2-one |
InChI |
InChI=1S/C16H19FO4/c1-10(18)7-12-8-19-13-9-20-16(21-15(13)14(12)17)11-5-3-2-4-6-11/h2-6,12-16H,7-9H2,1H3/t12-,13+,14+,15+,16+/m0/s1 |
InChI Key |
JQJHODCWZIPEBW-UYJHQMFVSA-N |
Isomeric SMILES |
CC(=O)C[C@H]1CO[C@@H]2CO[C@H](O[C@H]2[C@@H]1F)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)CC1COC2COC(OC2C1F)C3=CC=CC=C3 |
Origin of Product |
United States |
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